

# An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin

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## Compound of Interest

Compound Name: Cispentacin

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## Abstract

**Cispentacin**, a naturally occurring  $\beta$ -amino acid, has garnered significant attention in the scientific community for its potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **cispentacin**, intended for researchers, scientists, and professionals in drug development. The document delves into the molecule's structural parameters, stereochemical configuration, and the experimental protocols for its synthesis and characterization. Furthermore, it visualizes the biosynthetic pathway and the mechanism of action of **cispentacin** through detailed diagrams, offering a thorough understanding of this promising antifungal agent.

## Chemical Structure of Cispentacin

**Cispentacin** is the common name for the chemical compound (1R,2S)-2-aminocyclopentane-1-carboxylic acid. It is a cyclic  $\beta$ -amino acid with the molecular formula  $C_6H_{11}NO_2$  and a molecular weight of 129.16 g/mol. The molecule consists of a five-membered cyclopentane ring substituted with an amino group ( $-NH_2$ ) and a carboxylic acid group ( $-COOH$ ) on adjacent carbon atoms. The "cis" prefix in its name indicates that the amino and carboxyl substituents are on the same side of the cyclopentane ring.

The precise spatial arrangement of these functional groups is crucial for its biological activity. The absolute configuration of the naturally occurring, biologically active enantiomer is (-)-

(1R,2S).[1][2] This specific stereochemistry is essential for its interaction with its biological target.

## Structural Parameters

Obtaining precise, experimentally determined structural parameters such as bond lengths and angles for **cispentacin** from publicly available crystallographic data has proven challenging. While the crystal structure of **cispentacin** has been determined, the specific bond length and angle data are not readily available in public databases. For the purpose of this guide, typical bond lengths and angles for similar chemical environments are provided as estimations.

Table 1: Estimated Bond Lengths in **Cispentacin**

Bond	Estimated Length (Å)
C-C (alkane)	1.54
C-N	1.47
C-O (carboxyl)	1.25
C=O (carboxyl)	1.25
O-H (carboxyl)	0.96
N-H	1.01
C-H	1.09

Table 2: Estimated Bond Angles in **Cispentacin**

Angle	Estimated Angle (°)
C-C-C (ring)	~104
H-C-H	109.5
C-C-N	109.5
C-C-COOH	109.5
O=C-O	120
H-N-H	107

## Stereochemistry of Cispentacin

The stereochemistry of **cispentacin** is a critical aspect of its chemical identity and biological function. With two chiral centers at the C1 and C2 positions of the cyclopentane ring, four possible stereoisomers can exist. However, the naturally occurring and biologically active form is the (-)-(1R,2S) enantiomer.

## Absolute Configuration

The absolute configuration of **cispentacin** has been determined to be (1R, 2S). This was established through stereospecific synthesis and spectroscopic methods. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each chiral center.

## Optical Activity

As a chiral molecule, **cispentacin** is optically active, meaning it rotates the plane of polarized light. The naturally occurring enantiomer is levorotatory, indicated by the negative sign (-) in its name. The specific rotation is a characteristic physical property of a chiral compound.

Table 3: Specific Rotation of (-)-(1R,2S)-**Cispentacin**

Parameter	Value
Specific Rotation [ $\alpha$ ]	Data not consistently available with full experimental details.
Wavelength	Sodium D-line (589 nm) is commonly used.
Temperature	Typically measured at 20-25 °C.
Solvent	Water or acidic/basic aqueous solutions.
Concentration	Not consistently reported.

Note: While the levorotatory nature is established, a precise and consistently reported value for the specific rotation with all experimental parameters is not available in the reviewed literature.

## Experimental Protocols

### Enantioselective Synthesis of (-)-(1R,2S)-Cispentacin

The asymmetric synthesis of (-)-(1R,2S)-**cispentacin** is crucial for obtaining the pure, biologically active enantiomer. Several synthetic routes have been developed. Below is a generalized protocol based on a common strategy involving a chiral auxiliary.

#### Protocol: Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

- **Preparation of Chiral Amine:** Start with a commercially available chiral amine, such as (R)-(+)- $\alpha$ -methylbenzylamine, which will serve as the chiral auxiliary.
- **Conjugate Addition:** React the chiral amine with an  $\alpha,\beta$ -unsaturated ester, such as tert-butyl cyclopent-1-enecarboxylate, in the presence of a strong base like lithium diisopropylamide (LDA). This conjugate addition step introduces the amino group stereoselectively.
- **Purification:** The resulting diastereomeric  $\beta$ -amino ester is purified by chromatography to separate it from any minor diastereomers.
- **Removal of Chiral Auxiliary:** The chiral auxiliary is removed by hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C).

- **Hydrolysis of the Ester:** The tert-butyl ester is hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, (-)-(1R,2S)-**cispentacin**.
- **Purification and Characterization:** The final product is purified by recrystallization or ion-exchange chromatography. The enantiomeric purity is confirmed by chiral HPLC, and the structure is verified by NMR spectroscopy and mass spectrometry.

## Determination of Absolute Configuration by X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.<sup>[2][3][4][5][6]</sup>

### Protocol: Determination of Absolute Configuration

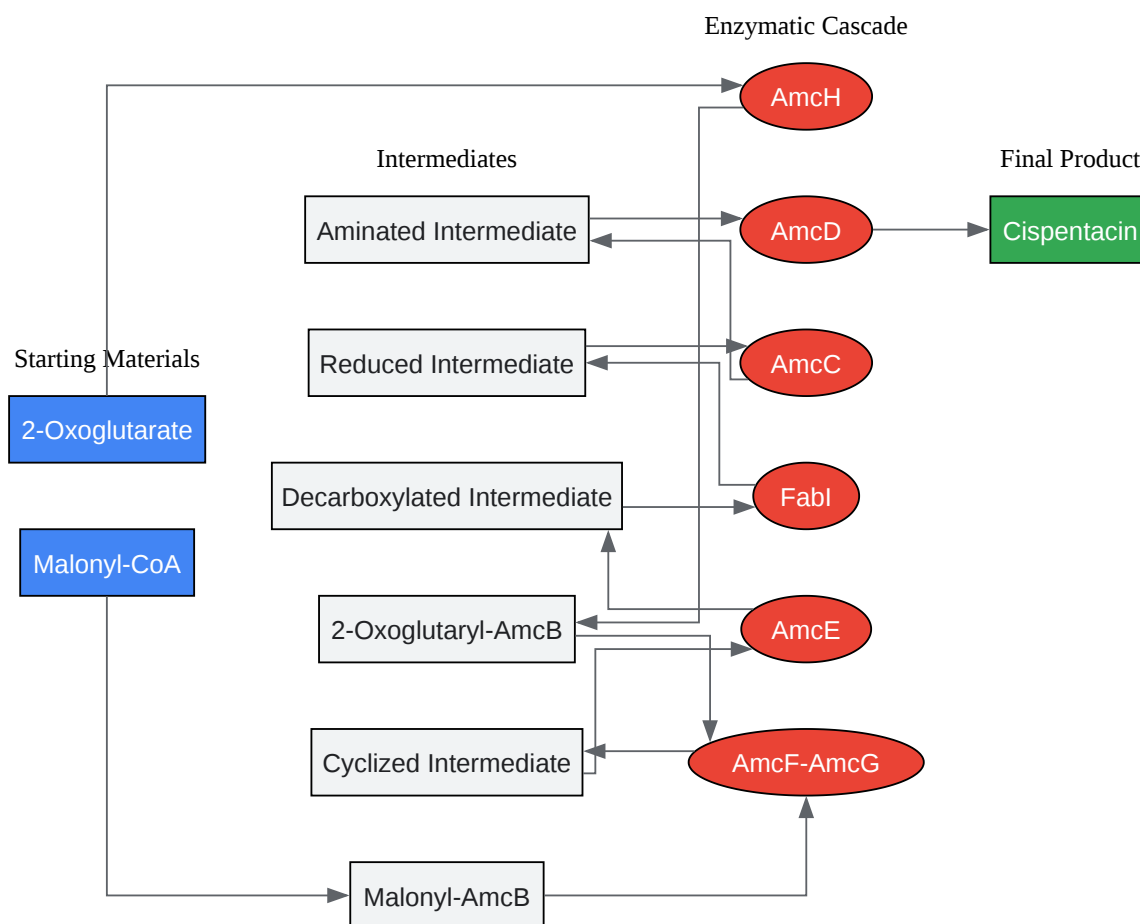
- **Crystal Growth:** High-quality single crystals of the enantiomerically pure **cispentacin**, or a suitable derivative, are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector. To determine the absolute configuration, it is crucial to collect data with anomalous dispersion, often requiring the use of a specific X-ray wavelength (e.g., Cu K $\alpha$  radiation).
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates.
- **Absolute Configuration Assignment:** The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer and close to 1 for its inverted structure confirms the assignment with high confidence.

## Visualizations

### Biosynthesis of Cispentacin

The biosynthesis of **cispentacin** involves a unique set of enzymes that construct the five-membered ring and introduce the amino and carboxyl groups with the correct stereochemistry.

[7][8][9][10][11]

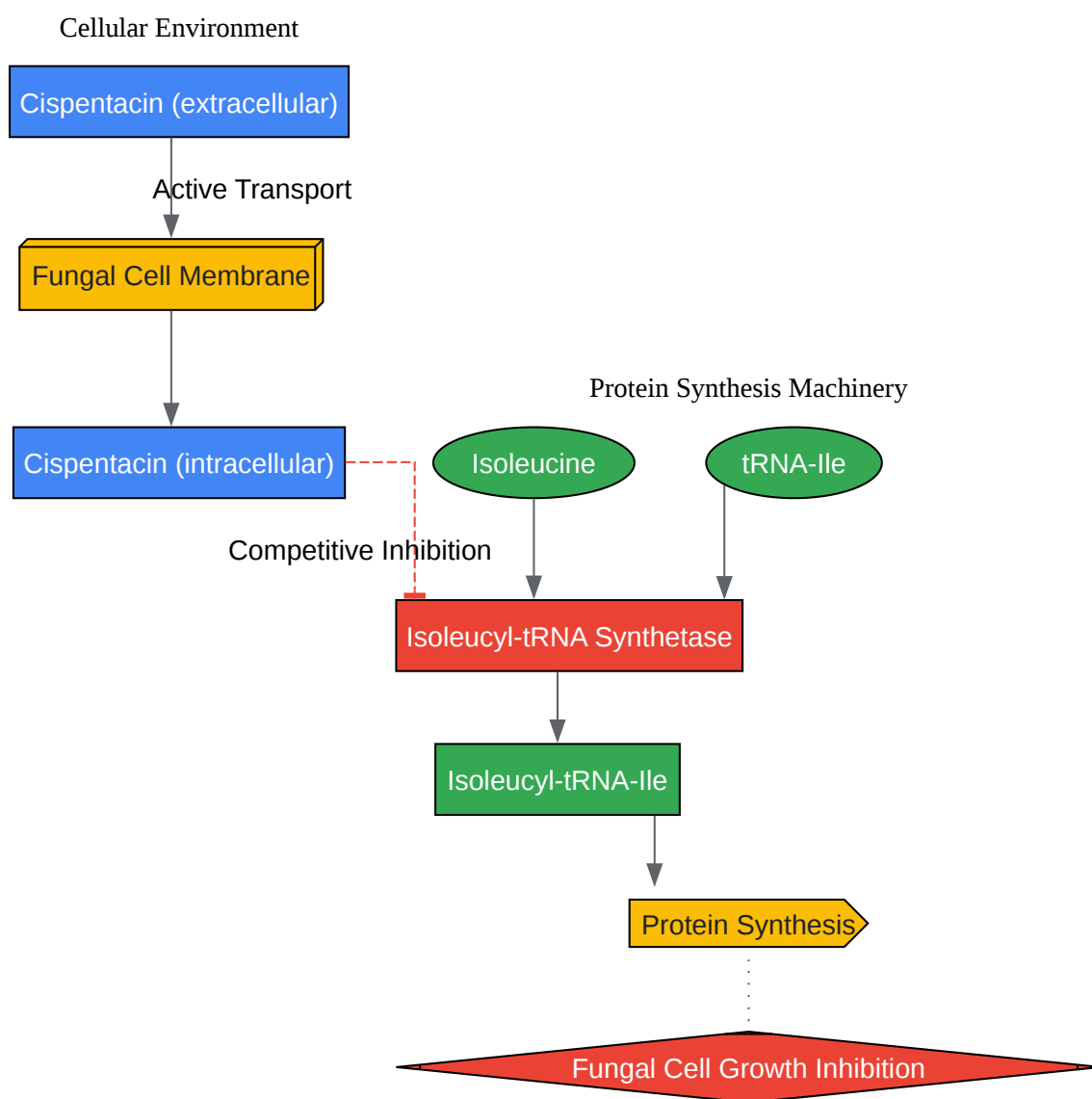


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Caption: Biosynthetic pathway of **cispentacin**.

## Mechanism of Action

**Cisptentacin** exerts its antifungal effect by inhibiting protein synthesis. It is actively transported into the fungal cell and then competitively inhibits isoleucyl-tRNA synthetase (IleRS).<sup>[12][13][14][15][16]</sup>



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Caption: Mechanism of action of **cispentacin**.



## Conclusion

**Cispentacin** remains a molecule of significant interest due to its potent and specific antifungal activity. A thorough understanding of its chemical structure and, critically, its stereochemistry is fundamental for any research or development efforts. The (-)-(1R,2S) configuration is paramount for its biological function. This guide has provided a detailed overview of these aspects, including estimated structural parameters, and has outlined the experimental approaches for its stereocontrolled synthesis and definitive stereochemical assignment. The visualized biosynthetic pathway and mechanism of action further illuminate the molecular basis of its antifungal properties, providing a solid foundation for future research into novel antifungal therapies based on the **cispentacin** scaffold. Further research to provide publicly accessible, high-resolution crystallographic data and detailed, standardized experimental protocols would be of great benefit to the scientific community.

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